(+)-trans-C75

Description

Properties

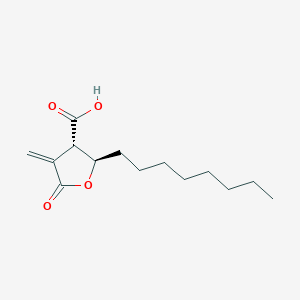

IUPAC Name |

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191282-48-1 | |

| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-trans-C75

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-4-methylene-2-octyl-5-oxo-tetrahydro-furan-3-carboxylic acid, commonly known as (+)-trans-C75, is the dextrorotatory enantiomer of the synthetic fatty acid synthase (FAS) inhibitor, C75. While racemic C75 and its levorotatory enantiomer, (-)-trans-C75, have been investigated for their anti-neoplastic properties via FAS inhibition, the primary mechanism of action of this compound diverges significantly. This technical guide elucidates the core mechanism of this compound, focusing on its role as a potent modulator of lipid metabolism through the inhibition of Carnitine Palmitoyltransferase 1 (CPT1). This inhibition is directly linked to its pronounced anorectic effects, positioning this compound as a molecule of interest for research in metabolic regulation and appetite control. This document provides a comprehensive overview of its biochemical interactions, downstream signaling effects, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)

The principal mechanism of action of this compound is not the inhibition of fatty acid synthase, a characteristic primarily attributed to its (-)-enantiomer.[1] Instead, this compound exerts its biological effects through the potent inhibition of Carnitine Palmitoyltransferase 1 (CPT1).[1]

1.1. Bioactivation to this compound-CoA

This compound itself is a prodrug that requires intracellular activation to exert its inhibitory effect on CPT1. This activation occurs through its conversion to the coenzyme A thioester, this compound-CoA, a reaction catalyzed by intracellular acyl-CoA synthetases. This conversion is a critical step, as the CoA derivative is the active molecular species that directly inhibits CPT1.[2][3]

1.2. Competitive Inhibition of CPT1

This compound-CoA acts as a potent competitive inhibitor of CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] CPT1 is responsible for the esterification of long-chain fatty acyl-CoAs to carnitine, allowing their translocation across the outer mitochondrial membrane. By competitively binding to CPT1, this compound-CoA prevents the binding of the natural substrate, long-chain fatty acyl-CoAs, thereby inhibiting mitochondrial fatty acid oxidation. In silico molecular docking studies have suggested that C75-CoA occupies the same pocket in CPT1 as palmitoyl-CoA, indicating a mechanism of mutual exclusion.[2]

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of (±)-C75-CoA against CPT1 Isoforms

| Enzyme Source | IC50 (µM) |

| Yeast-overexpressed L-CPT1 | Not explicitly stated, but comparable to etomoxiryl-CoA |

| Yeast-overexpressed M-CPT1 | Not explicitly stated, but comparable to etomoxiryl-CoA |

| Purified mitochondria from rat liver | ~0.25 |

| Purified mitochondria from rat muscle | ~0.015 |

Data extracted from studies on racemic C75-CoA, which is a potent inhibitor of CPT1.[2] The anorectic effects are primarily attributed to the (+)-enantiomer.

Signaling Pathways

The anorectic effect of this compound is mediated through complex signaling cascades within the hypothalamus, a key brain region for the regulation of energy homeostasis.

3.1. Hypothalamic Regulation of Appetite

The inhibition of CPT1 in the hypothalamus by this compound-CoA leads to an accumulation of long-chain fatty acyl-CoAs. This accumulation is sensed as a state of energy surplus, triggering a signaling cascade that suppresses appetite. This is achieved by modulating the expression and release of key orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides in the arcuate nucleus (ARC) of the hypothalamus. Specifically, C75 has been shown to prevent the fasting-induced up-regulation of the orexigenic neuropeptides Neuropeptide Y (NPY) and Agouti-related protein (AgRP).[4]

3.2. Involvement of AMPK and mTORC1 Signaling

The cellular energy sensors, AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) complex 1 (mTORC1), play a crucial role in mediating the effects of this compound.

-

AMPK: Under normal fasting conditions, hypothalamic AMPK is activated, promoting food intake. C75 has been shown to decrease the phosphorylation and thus the activity of hypothalamic AMPK, contributing to its anorectic effect.[5]

-

mTORC1: The mTORC1 pathway is another critical regulator of food intake, with its activation generally leading to a suppression of appetite. The accumulation of cellular energy signals resulting from CPT1 inhibition can lead to the activation of mTORC1 signaling, further contributing to the anorectic phenotype.

Diagram 1: Proposed Hypothalamic Signaling Pathway of this compound-Induced Anorexia

Caption: Hypothalamic signaling cascade of this compound.

Experimental Protocols

4.1. In Vitro CPT1 Activity Assay (Radiometric Method)

This protocol is adapted from established methods for measuring CPT1 activity.[1][6]

-

Objective: To determine the inhibitory effect of this compound-CoA on CPT1 activity.

-

Materials:

-

Isolated mitochondria or cell lysates containing CPT1

-

This compound-CoA (test inhibitor)

-

L-[³H]-carnitine (radiolabeled substrate)

-

Palmitoyl-CoA (substrate)

-

Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KPi, 5 mM MgCl₂, 2 mM EDTA, 1 mM DTT, pH 7.4)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Ice-cold 1 M HCl (stop solution)

-

Water-saturated butanol

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare reaction mixtures containing reaction buffer, BSA, and various concentrations of this compound-CoA.

-

Add the mitochondrial or cell lysate preparation to the reaction mixtures and pre-incubate for 5-10 minutes at 37°C.

-

Initiate the reaction by adding a mixture of L-[³H]-carnitine and palmitoyl-CoA.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Stop the reaction by adding ice-cold 1 M HCl.

-

Extract the radiolabeled product, [³H]-palmitoylcarnitine, by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.

-

Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Calculate CPT1 activity as nmol of product formed per minute per mg of protein. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound-CoA.

-

Diagram 2: Experimental Workflow for CPT1 Activity Assay

Caption: Workflow for radiometric CPT1 activity assay.

4.2. In Vivo Anorexia Study in Rodents

This protocol provides a general framework for assessing the anorectic effects of this compound in a rodent model.

-

Objective: To evaluate the effect of this compound on food intake and body weight in rodents.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO, or appropriate solvent)

-

Standard rodent chow

-

Metabolic cages for monitoring food and water intake

-

-

Procedure:

-

Acclimatize animals to individual housing in metabolic cages for several days.

-

Monitor baseline food intake and body weight for a defined period (e.g., 3-5 days).

-

Divide animals into treatment groups (vehicle control and one or more doses of this compound).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Measure cumulative food intake at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

-

Record body weight daily.

-

Continue the treatment for the desired duration (e.g., single dose or multiple days).

-

Analyze the data to compare food intake and body weight changes between the treatment and control groups.

-

Diagram 3: Logical Flow of an In Vivo Anorexia Study

References

- 1. benchchem.com [benchchem.com]

- 2. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Dichotomous Function of (+)-trans-C75: A Technical Guide to a Key Modulator of Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-4-carboxy-5-octyl-3-methylene-butyrolactone, commonly known as (+)-trans-C75, is a synthetic small molecule that has garnered significant attention for its potent and distinct effects on cellular metabolism. As an enantiomer of the widely studied fatty acid synthase (FASN) inhibitor C75, the (+)-trans isomer exhibits a fascinating functional dichotomy. While sharing the ability to inhibit FASN, its primary and more potent role lies in the activation of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. This dual activity positions this compound as a critical tool for dissecting the intricate relationship between lipid synthesis and oxidation in various physiological and pathological contexts, particularly in cancer metabolism and the central regulation of appetite. This technical guide provides a comprehensive overview of the core functions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Functions and Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

Inhibition of Fatty Acid Synthase (FASN): Like its racemic and levorotatory counterparts, this compound can inhibit FASN, a multi-enzyme complex responsible for the de novo synthesis of fatty acids.[1][2] FASN is frequently overexpressed in cancer cells to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling.[1] Inhibition of FASN by C75 in cancer cells leads to an accumulation of the substrate malonyl-CoA, which can trigger apoptosis.[1] C75 is characterized as a slow-binding inhibitor of FASN.[3]

-

Activation of Carnitine Palmitoyltransferase-1 (CPT-1): The most prominent and distinct function of the this compound enantiomer is its role as a potent activator of CPT-1.[2] CPT-1 is the key enzyme in the carnitine shuttle, responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By activating CPT-1, this compound stimulates fatty acid oxidation, leading to increased energy expenditure.[4] This mechanism is central to its potent anorectic (appetite-suppressing) effects, which are believed to be mediated through the central nervous system, particularly in the hypothalamus.[2][5] The anorectic effects of C75 are linked to the inhibition of CPT-1, suggesting a central mechanism is essential for this effect.[2]

The differential activities of the C75 enantiomers are noteworthy, with the (-)-enantiomer being more closely associated with cytotoxic effects on tumor cells and the (+)-enantiomer driving the anorectic phenotype.[2][6]

Quantitative Data

The following tables summarize the available quantitative data for C75. It is important to note that much of the published data does not specify the enantiomer used and often refers to the racemic mixture or "trans-C75".

Table 1: In Vitro Efficacy of C75 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference(s) |

| PC-3 | Prostate Cancer | 35 | Clonogenic Assay | [2][7][8] |

| LNCaP | Prostate Cancer | 50 | Spheroid Growth Assay | [2][8] |

| A375 | Melanoma | 32.43 | FASN Inhibition | [7] |

| SKBR3 | Breast Cancer | ~12.6 (as 3.2 µg/mL) | Growth Inhibition | [3] |

| MA104 | Monkey Kidney | 28.5 (TD50) | Cytotoxicity Assay | [7] |

Table 2: Effects of C75 on Fatty Acid Metabolism

| System | Parameter Measured | C75 Concentration | Effect | Reference(s) |

| Diet-Induced Obese Mice | Energy Expenditure | 15 mg/kg (i.p.) | 32.9% increase compared to pair-fed controls | [4] |

| Diet-Induced Obese Mice | Fatty Acid Oxidation | 30 and 40 µg/mL (in adipocytes) | 203% and 358% increase, respectively | [4] |

| Rat Hepatocytes | Fatty Acid Oxidation | Not specified | ~800% of control | [4] |

| Rat Hepatocytes | CPT-1 Activity | Not specified | ~475% of control | [4] |

| Adipocytes | CPT-1 Activity | 20 µg/mL | 213% increase | [4] |

| Fischer Rats | Peak Plasma Concentration (Cmax) | 30 mg/kg (i.p.) | 2.6 ± 1.5 µM | [1] |

Table 3: In Vivo Anorectic Effects of C75

| Animal Model | Administration Route | Dose | Effect on Food Intake | Reference(s) |

| Male BALB/c Mice | Intraperitoneal (i.p.) | 30 mg/kg | ≥95% inhibition within 2 hours | [2][5] |

| Fischer Rats | Intraperitoneal (i.p.) | 30 mg/kg | Complete blockade within 4 hours | [1] |

| Wild-Type Mice | Intraperitoneal (i.p.) | 30 mg/kg | Suppression by ~95% | [9] |

Signaling Pathways

This compound modulates key signaling pathways involved in cellular energy homeostasis.

FASN Inhibition and Apoptosis Induction

Inhibition of FASN by C75 in cancer cells leads to a buildup of malonyl-CoA, which can initiate a cascade of events culminating in apoptosis.

References

- 1. Disconnection between the early onset anorectic effects by C75 and hypothalamic fatty acid synthase inhibition in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (+)-trans-C75 Fatty Acid Synthase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-trans-C75 is a synthetic α-methylene-γ-butyrolactone that has been extensively studied as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. Elevated FASN expression is a hallmark of many cancers and metabolic diseases, making it a compelling therapeutic target. C75 exhibits a unique dual mechanism of action: it not only irreversibly inhibits FASN, leading to a blockage of fatty acid synthesis, but it also modulates fatty acid oxidation through its effects on carnitine palmitoyltransferase 1 (CPT-1). This technical guide provides a comprehensive overview of the C75 inhibition pathway, including its mechanism of action, effects on cellular signaling, quantitative inhibition data, and detailed experimental protocols for its study.

Mechanism of Action

Inhibition of Fatty Acid Synthase (FASN)

This compound acts as a slow-binding, irreversible inhibitor of FASN.[1][2] The inhibitory process begins with the formation of a weak, non-covalent enzyme-inhibitor complex, which then proceeds to an irreversible covalent modification of the enzyme.[1][2] While initially thought to exclusively target the β-ketoacyl synthase (KS) domain, similar to the natural product cerulenin, studies have revealed that C75 inactivates multiple domains of the FASN enzyme, including the enoyl reductase and thioesterase domains.[1] This multi-domain interaction distinguishes its mechanism from that of cerulenin.[2] The covalent modification is thought to occur via Michael addition of a nucleophilic residue in the enzyme's active site to the α-methylene group of C75.

Modulation of Carnitine Palmitoyltransferase 1 (CPT-1)

The interaction of C75 with the fatty acid oxidation pathway is complex and context-dependent.

-

Stimulation of CPT-1: C75 has been reported to act as a malonyl-CoA analogue that can antagonize the allosteric inhibitory effect of malonyl-CoA on CPT-1, the rate-limiting enzyme for mitochondrial fatty acid β-oxidation.[3][4] This leads to a stimulation of CPT-1 activity and an increase in fatty acid oxidation.[5][6]

-

Inhibition of CPT-1 by C75-CoA: In contrast, C75 can be intracellularly converted to its CoA thioester, C75-CoA. This derivative is a potent competitive inhibitor of CPT-1.[3][4][7][8] The central administration of C75 leads to the formation of C75-CoA in the hypothalamus, inhibiting CPT-1 and contributing to decreased food intake.[7][8]

This dual activity highlights the multifaceted effects of C75 on cellular metabolism, where it can both halt the synthesis of fatty acids and influence their breakdown.

Quantitative Inhibition Data

The inhibitory potency of this compound has been evaluated in various cell lines and biochemical assays. The following tables summarize key quantitative data.

| Parameter | Value | Conditions | Reference |

| IC50 (PC3) | 35 µM | Prostate cancer cells, clonogenic assay | [9][10] |

| IC50 (LNCaP) | 50 µM | Prostate cancer cells, spheroid growth assay | [9][10] |

| IC50 (A375) | 32.43 µM | Human melanoma cells | [9] |

| ID50 (SKBR3) | 3.2 µg/mL | Human breast cancer cells | [11] |

| ED50 (Rotavirus) | 21.2 µM | Antiviral activity in MA104 cells | [9] |

| TD50 (MA104) | 28.5 µM | Cytotoxicity in monkey kidney cells | [9] |

Table 1: Cellular Potency of this compound

| Parameter | Value | Conditions | Reference |

| Ki (FASN) | ~16 mM | Rat liver FASN, room temp. | [1][2] |

| kinact (FASN) | ~1 min⁻¹ | Rat liver FASN, room temp. | [1][2] |

| kinact/Ki (FASN, room temp.) | 0.06 mM⁻¹·min⁻¹ | Rat liver FASN | [1][2] |

| kinact/Ki (FASN, 37°C) | 0.21 mM⁻¹·min⁻¹ | Rat liver FASN | [1][2] |

Table 2: Kinetic Constants for FASN Inhibition by this compound

Affected Signaling Pathways

Inhibition of FASN by C75 leads to the accumulation of its substrate, malonyl-CoA, and a depletion of downstream lipid products. These metabolic shifts have significant repercussions for cellular signaling, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival. FASN inhibition by C75 has been shown to downregulate the phosphorylation and activation of Akt.

Experimental Protocols

Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)

This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified FASN or cell/tissue lysate

-

NADPH

-

Acetyl-CoA

-

Malonyl-CoA

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

This compound stock solution (in DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and acetyl-CoA.

-

To test for inhibition, pre-incubate the FASN sample with varying concentrations of C75 for different time points (to account for slow-binding inhibition) at 37°C. A vehicle control (DMSO) should be run in parallel.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately measure the decrease in absorbance at 340 nm over time at 37°C.

-

Calculate the rate of NADPH oxidation (proportional to FASN activity) and determine the percentage of inhibition relative to the vehicle control.

Cellular Fatty Acid Synthesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures de novo fatty acid synthesis in cultured cells by tracking the incorporation of radiolabeled acetate (B1210297) into lipids.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

[¹⁴C]-Acetate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., chloroform:methanol 2:1)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with varying concentrations of C75 for the desired duration.

-

Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Transfer the lipid-containing phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of the cell lysate.

Western Blot for Akt Signaling Pathway

This protocol details the detection of total and phosphorylated Akt to assess the impact of C75 on this signaling pathway.

Materials:

-

C75-treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-total Akt, anti-phospho-Akt Ser473)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin) for normalization.

Carnitine Palmitoyltransferase 1 (CPT-1) Activity Assay

This radioisotopic assay measures the rate of acylcarnitine formation.

Materials:

-

Isolated mitochondria or cell homogenates

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Palmitoyl-CoA

-

L-[³H]carnitine

-

C75 and/or malonyl-CoA for inhibition/stimulation studies

-

Butanol

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, mitochondrial preparation, and any test compounds (C75, malonyl-CoA).

-

Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.

-

Incubate at 37°C for a defined time.

-

Stop the reaction by adding perchloric acid.

-

Extract the radiolabeled palmitoylcarnitine (B157527) with water-saturated butanol.

-

Centrifuge to separate the phases and quantify the radioactivity in the butanol phase using a scintillation counter.

Visualized Workflows and Relationships

General Experimental Workflow for C75 Evaluation

C75's Dual Action on Fatty Acid Metabolism

References

- 1. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stimulation of Carnitine Palmitoyltransferase 1 Improves Renal Function and Attenuates Tissue Damage after Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation of carnitine palmitoyltransferase 1 improves renal function and attenuates tissue damage after ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]

(+)-trans-C75 as a CPT1A Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C75, a synthetic α-methylene-γ-butyrolactone, is a widely recognized inhibitor of fatty acid synthase (FAS), a critical enzyme in de novo lipogenesis frequently overexpressed in cancer. Paradoxically, C75 also stimulates peripheral energy expenditure and fatty acid oxidation (FAO), an effect attributed to its activation of Carnitine Palmitoyltransferase 1A (CPT1A). CPT1A is the rate-limiting enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This dual functionality, inhibiting fatty acid synthesis while promoting fatty acid oxidation, makes C75 and its stereoisomers, such as (+)-trans-C75, compelling molecules for studying metabolic regulation and for potential therapeutic applications in oncology and metabolic diseases. This document provides an in-depth technical overview of this compound's role as a CPT1A activator, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action: A Complex Dual Role

The primary mechanism of C75 involves the inhibition of FAS, which leads to an accumulation of the FAS substrate, malonyl-CoA. Malonyl-CoA is a potent endogenous inhibitor of CPT1A, creating a regulatory link between fatty acid synthesis and oxidation. The observation that C75 promotes FAO despite elevating malonyl-CoA levels pointed to a secondary, paradoxical mechanism.

It is now understood that C75 acts as a CPT1A activator, increasing the transport of fatty acids into mitochondria and boosting FAO. This effect has been demonstrated in various models, including rodent adipocytes, hepatocytes, and human cancer cells.

The CPT1A Activation/Inhibition Controversy

The precise interaction between C75 and CPT1A is a subject of scientific discussion, with two prevailing hypotheses.

-

Direct Activation/Malonyl-CoA Antagonism : One body of research suggests that C75 directly stimulates CPT1A activity. It is proposed that C75 acts as a malonyl-CoA analogue, competing with malonyl-CoA for binding to CPT1A and antagonizing its allosteric inhibitory effect. This allows for sustained FAO even in the presence of high malonyl-CoA concentrations.

-

Inhibition via C75-CoA Metabolite : Conversely, other studies propose that C75 is a pro-drug that is metabolically converted into C75-CoA within the cell. This C75-CoA derivative then acts as a potent inhibitor of CPT1A. This inhibitory action is suggested to be a key mechanism in the anorectic (appetite-suppressing) effects of C75 observed in the central nervous system.

It is possible that the ultimate effect of C75—activation or inhibition of CPT1A—is context-dependent, varying by tissue type, metabolic state, and the specific stereoisomer used. The differential activity of C75 enantiomers may allow for the development of more specific agents for cancer or obesity.

Quantitative Data Summary

The following tables summarize the quantitative effects of C75 on FAS inhibition, CPT1A activity, and fatty acid oxidation based on published literature. Note that many studies use "C75" without specifying the isomer, and concentrations are often reported in μg/ml (molecular weight of C75 is 254.34 g/mol ).

Table 1: Effect of C75 on CPT1A Activity

| Cell/Tissue Type | C75 Concentration | Observed Effect | Reference |

| Mouse 3T3-L1 Adipocytes | 20 µg/ml (~78.6 µM) | 213% increase in CPT-1 activity vs. control. | |

| Primary Rat Hepatocytes | 30 µg/ml (~118 µM) | 475% increase in CPT-1 activity vs. control. | |

| Rat Kidney (in vivo) | 1 mg/kg (IV) | 74% increase in CPT-1 activity vs. vehicle in a hemorrhagic shock model. |

Table 2: Effect of C75 on Fatty Acid Oxidation (FAO)

| Model System | C75 Concentration | Observed Effect | Reference |

| Diet-Induced Obese (DIO) Mice | Not specified | 32.9% increase in energy production from FAO vs. pair-fed controls. | |

| Mouse 3T3-L1 Adipocytes | 30 µg/ml (~118 µM) | 203% increase in FAO vs. control. | |

| Mouse 3T3-L1 Adipocytes | 40 µg/ml (~157 µM) | 358% increase in FAO vs. control. | |

| Primary Rat Hepatocytes | 40 µg/ml (~157 µM) | ~839% increase in FAO vs. control. |

Table 3: Inhibitory Activity of C75 against Fatty Acid Synthase (FAS)

| Assay/Cell Type | Compound | IC50 Value | Reference |

| Purified Rat FAS | C75 | K_I ≈ 16 mM (weak inactivation) | |

| PC3 Prostate Cancer Cells (Clonogenic Assay) | trans-C75 | 35 µM | Not in search results |

| PC3 Prostate Cancer Cells (Spheroid Growth) | trans-C75 | 50 µM | Not in search results |

Note: The weak inactivation constant (K_I) for purified FAS suggests that C75's potent cellular effects may not be solely due to direct FAS inhibition.

Signaling Pathways

C75's activation of CPT1A integrates into a broader network of metabolic signaling. A key player in this network is AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis. C75 has been shown to modulate AMPK activity, which in turn can phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC). Inactivation of ACC reduces the production of malonyl-CoA, further alleviating the inhibition of CPT1A and promoting fatty acid oxidation.

An In-depth Technical Guide to the Chemical Properties of (+)-trans-C75

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-C75, the dextrorotatory enantiomer of the trans-C75 racemate, is a synthetic small molecule that has garnered significant interest for its distinct metabolic effects. Unlike its counterpart, (-)-trans-C75, which primarily acts as a fatty acid synthase (FASN) inhibitor with antitumor properties, this compound is a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT1). This inhibition of CPT1, a key enzyme in fatty acid oxidation, is central to the compound's pronounced anorectic effects, making it a valuable tool for research in metabolism and obesity. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Chemical and Physicochemical Properties

This compound is a γ-butyrolactone derivative with the systematic name (3S,4R)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid. Its chemical structure is distinct from its cis-isomer and its (-)-trans-enantiomer, which dictates its specific biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O₄ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| CAS Number | 1234694-20-2 | [1] |

| Appearance | Solid at room temperature | [1] |

| Boiling Point | 432.1 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 159.2 ± 22.2 °C | [1] |

| Vapour Pressure | 0.0 ± 2.2 mmHg at 25°C | [1] |

| Index of Refraction | 1.489 | [1] |

| Solubility | May be soluble in DMSO, Ethanol, and DMF. Insoluble in water. | [1][2] |

Note: Some data may be for the racemic trans-C75 mixture as specific data for the (+)-enantiomer is limited.

Spectroscopic Data

Synthesis

The synthesis of C75 is a multi-step process.[4] While a detailed, publicly available protocol for the asymmetric synthesis of this compound is proprietary, the general approach for the racemic mixture involves the formation of a γ-lactone core, followed by the introduction of the alkyl side chain and subsequent functional group manipulations.[4] The enantiomers are then separated for specific applications.[1][5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of Carnitine Palmitoyltransferase-1 (CPT1).[1][6] CPT1 is a mitochondrial outer membrane enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7] By inhibiting CPT1, this compound effectively blocks this key step in fatty acid metabolism.[8]

The anorectic effect of this compound is believed to be mediated through its action in the hypothalamus.[9] Inhibition of CPT1 in hypothalamic neurons leads to an increase in intracellular long-chain fatty acyl-CoAs. This accumulation is thought to be a signal of nutrient abundance, which in turn modulates the activity of hypothalamic energy sensors like AMP-activated protein kinase (AMPK).[9][10] The reduction in AMPK activity leads to a decrease in the expression of orexigenic neuropeptides (e.g., Neuropeptide Y) and an increase in anorexigenic signals, ultimately resulting in appetite suppression and reduced food intake.[8][9]

Signaling Pathway Diagram

Caption: CPT1 Inhibition Pathway of this compound in Hypothalamic Neurons.

Experimental Protocols

CPT1 Activity Assay

This protocol provides a general workflow for measuring CPT1 activity, which can be adapted to assess the inhibitory effect of this compound.

Objective: To determine the inhibitory potential of this compound on CPT1 enzyme activity.

Materials:

-

Purified or recombinant CPT1 enzyme

-

Tissue homogenates (if using native enzyme)[4]

-

Assay buffer (e.g., 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, 50 mM Tris-HCl, pH 7.4)[4]

-

Substrates: Palmitoyl-CoA and L-carnitine

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm[5]

Procedure:

-

Enzyme Preparation: Prepare a diluted stock of CPT1 enzyme in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, diluted CPT1 enzyme, and varying concentrations of this compound (or vehicle control).[5]

-

Pre-incubation: Incubate the plate at 30°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, palmitoyl-CoA and L-carnitine.

-

Reaction Incubation: Incubate the plate at 30°C for a specific time (e.g., 10-15 minutes).[5]

-

Detection: Stop the reaction and add DTNB solution to each well. DTNB reacts with the Coenzyme A released during the reaction to produce a yellow-colored product.[5]

-

Measurement: Shake the plate for a few minutes and then measure the absorbance at 412 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of CPT1 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

In Vivo Anorectic Effect Assessment

Objective: To evaluate the effect of this compound on food intake in a rodent model.

Materials:

-

Laboratory mice or rats

-

This compound

-

Vehicle solution (e.g., saline with a small amount of DMSO and Tween 80 for solubilization)

-

Metabolic cages for monitoring food intake

-

Animal scale

Procedure:

-

Acclimatization: Acclimate the animals to the metabolic cages and handling procedures.

-

Dosing: Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg body weight).[11] A control group should receive the vehicle solution.

-

Food Intake Monitoring: Measure food intake at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-injection.[2][11]

-

Body Weight Monitoring: Record the body weight of the animals daily.

-

Data Analysis: Compare the food intake and body weight changes between the this compound treated group and the control group.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Assessing this compound Activity.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of CPT1 in metabolic regulation. Its specific inhibitory action on CPT1 and the resulting anorectic effects provide a clear mechanism for studying energy homeostasis and the development of potential therapeutics for obesity and related metabolic disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to explore its therapeutic potential in a clinical setting. The clear distinction in the biological activities of the C75 enantiomers underscores the importance of stereochemistry in drug design and development.[1][5]

References

- 1. This compound | Mitochondrial Metabolism | 1234694-20-2 | Invivochem [invivochem.com]

- 2. Disconnection between the early onset anorectic effects by C75 and hypothalamic fatty acid synthase inhibition in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pepstatina.com [pepstatina.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (+)-trans-C75: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

C75, or 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic, chemically stable α-methylene-γ-butyrolactone that has garnered significant interest as a potent inhibitor of fatty acid synthase (FAS).[1][2] FAS is the primary enzyme responsible for the de novo synthesis of fatty acids and is found to be highly expressed in many common human cancers, making it a compelling target for anticancer drug development.[2] C75 acts as a slow-binding inhibitor of FAS, leading to the inhibition of fatty acid synthesis, which culminates in apoptosis in cancer cells.[2]

While often studied as a racemic mixture of its trans enantiomers, (±)-trans-C75, the individual enantiomers, (+)-trans-C75 and (-)-trans-C75, exhibit distinct pharmacological profiles. Notably, this compound is recognized as a potent appetite suppressant, whereas (-)-trans-C75 demonstrates more significant anti-tumor and radiosensitizing activity.[3][4] This guide focuses specifically on the this compound enantiomer, providing a detailed overview of its structure, synthesis, and mechanism of action for professionals in the field of drug discovery and metabolic research.

Structure and Stereochemistry of this compound

This compound is one of the two enantiomers of trans-C75. Its specific stereochemistry is (2R,3S), which is the mirror image of the (-)-trans-C75 enantiomer, (2S,3R).[5][6] The core structure is a γ-butyrolactone ring substituted with an octyl chain, a carboxylic acid group, and an exocyclic methylene (B1212753) group.

Chemical and Physical Properties

The key identifiers and properties of this compound and its common racemic form are summarized below for easy reference.

| Property | This compound | (±)-trans-C75 (Racemic) |

| IUPAC Name | (2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid[6] | rac-trans-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid |

| Synonyms | (+)-C75 | trans-C75[7] |

| Molecular Formula | C₁₄H₂₂O₄[6] | C₁₄H₂₂O₄[8] |

| Molecular Weight | 254.32 g/mol [6] | 254.32 g/mol [8] |

| CAS Number | 1234694-20-2[9] | 191282-48-1[7] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves a two-stage process: first, the synthesis of the racemic trans-C75 mixture, followed by the separation of the (+) and (-) enantiomers through chiral resolution. While direct enantioselective synthesis routes are an area of active research, chiral resolution remains a common and effective method.[10][11]

Racemic Synthesis of trans-C75

A procedurally simple approach for the synthesis of racemic C75 has been developed, designed to rapidly assemble the α-methylene-γ-butyrolactone core.[2] The workflow involves the reaction of an itaconate derivative with an aldehyde.

Experimental Protocol: Racemic Synthesis (Adapted from PNAS)

-

Dianion Formation : Dissolve p-methoxybenzyl itaconate in anhydrous THF and cool to -78°C. Add a solution of lithium diisopropylamide (LDA) dropwise to facilitate deprotonation and form the dianion intermediate.[2]

-

Aldol Condensation : Add nonanal to the reaction mixture. The dianion reacts with the aldehyde to form the aldol adduct.[2]

-

Lactonization : Quench the reaction with an acid (e.g., HCl). The acidic workup promotes intramolecular cyclization (lactonization) to form the γ-butyrolactone ring and cleaves the p-methoxybenzyl protecting group, yielding racemic C75.[2]

-

Purification : The resulting product is a mixture of cis and trans isomers. The trans isomer, (±)-trans-C75, can be isolated and purified using standard techniques like column chromatography.

Chiral Resolution

Once the racemic (±)-trans-C75 is obtained, the enantiomers must be separated. Chiral resolution is a process that separates a racemic mixture into its pure enantiomers.[10] Common techniques include:

-

Diastereomeric Salt Crystallization : The racemic carboxylic acid is reacted with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated. The resolving agent is then removed to yield the pure enantiomer.[10]

-

Enzymatic Kinetic Resolution : This method uses an enzyme that selectively catalyzes a reaction on only one of the enantiomers. For example, a lipase (B570770) can be used to selectively esterify the methyl ester of one C75 enantiomer, allowing the esterified and un-esterified forms to be separated.[5]

-

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate the two enantiomers based on their differential interactions with the chiral support material.[12]

Mechanism of Action and Biological Activity

C75 exerts its biological effects through a dual mechanism, primarily targeting cellular lipid metabolism. It inhibits fatty acid synthesis while simultaneously stimulating fatty acid oxidation.[13]

Inhibition of Fatty Acid Synthase (FAS)

The principal mechanism of C75 is the inhibition of Fatty Acid Synthase (FAS).[13] FAS catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce long-chain fatty acids like palmitate.[14] By blocking the β-ketoacyl synthase domain of FAS, C75 prevents the synthesis of new fatty acids.[15] This leads to an accumulation of the substrate malonyl-CoA.[2][15] In cancer cells, which rely on high rates of de novo fatty acid synthesis for membrane production and signaling, this inhibition is cytotoxic and triggers apoptosis.[2][15][16]

Stimulation of Carnitine Palmitoyltransferase-1 (CPT-1)

Paradoxically, while C75 causes the accumulation of malonyl-CoA, a known allosteric inhibitor of CPT-1, C75 itself stimulates CPT-1 activity.[14] CPT-1 is the rate-limiting enzyme for the mitochondrial import and oxidation of long-chain fatty acids.[14] This stimulation of fatty acid oxidation contributes to changes in cellular energy balance, affecting ATP levels and activating the energy sensor AMP-activated protein kinase (AMPK).[17] The this compound enantiomer, in particular, is a potent CPT-1 inhibitor, and this action is linked to its strong anorectic (appetite-suppressing) effects.[3]

Quantitative Biological Data

The majority of published cytotoxicity data utilizes the racemic (±)-trans-C75 mixture. These values provide a benchmark for the compound's general efficacy against cancer cell lines.

| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |

| (±)-trans-C75 | PC3 (Prostate Cancer) | Clonogenic Assay | 35 µM | [7] |

| (±)-trans-C75 | LNCaP (Prostate Cancer) | Spheroid Growth Assay | 50 µM | [3][7] |

| (±)-trans-C75 | A375 (Human Melanoma) | MTT Assay | ~40 µM (at 48h) | [16] |

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Principle : Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[18] These crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[18]

Protocol Outline :

-

Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[19]

-

Compound Treatment : Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) and incubate for a desired period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition : Add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

-

Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][19]

-

Absorbance Reading : Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[18]

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

In Vitro FAS Inhibition Assay

This assay measures the activity of FAS by monitoring the oxidation of NADPH, a required cofactor for the enzyme's reductive steps.

Principle : The activity of purified FAS is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH in the presence of the substrates acetyl-CoA and malonyl-CoA. The inhibitory effect of this compound is quantified by comparing the rate of NADPH oxidation in its presence versus its absence.

Protocol Outline :

-

Reagent Preparation : Prepare assay buffer (e.g., potassium phosphate (B84403) buffer), substrate solutions (acetyl-CoA, malonyl-CoA, NADPH), and purified FAS enzyme.

-

Pre-incubation (for slow-binding inhibitors) : In a 96-well plate, pre-incubate the FAS enzyme with various concentrations of this compound for a set period (e.g., 30 minutes) at 37°C. This step is crucial as C75 exhibits slow-binding characteristics.[2][21]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrates (acetyl-CoA and malonyl-CoA) to the wells.[21]

-

Kinetic Measurement : Immediately begin measuring the absorbance at 340 nm at regular intervals using a microplate reader to monitor the rate of NADPH consumption.

-

Data Analysis : Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[22]

Conclusion

This compound is a specific stereoisomer of the well-characterized fatty acid synthase inhibitor, C75. Its unique (2R,3S) configuration imparts a distinct pharmacological profile, most notably its potent activity as an appetite suppressant linked to its effects on CPT-1. While its synthesis requires a chiral resolution step to isolate it from its more potently anti-neoplastic enantiomer, (-)-trans-C75, the study of the pure this compound isomer is critical for professionals developing targeted therapies for metabolic disorders such as obesity, as well as for deconvoluting the complex mechanisms underlying FAS inhibition in oncology. This guide provides the foundational structural, synthetic, and mechanistic data required to facilitate further research and development of this compelling molecule.

References

- 1. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. (2R,3S)-C75 | C14H22O4 | CID 9881506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

- 9. This compound | Mitochondrial Metabolism | 1234694-20-2 | Invivochem [invivochem.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Catalyzed Enantioselective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. biopioneer.com.tw [biopioneer.com.tw]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Discovery and History of (+)-trans-C75: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C75, a synthetic α-methylene-γ-butyrolactone, has emerged as a pivotal research tool in the study of fatty acid metabolism and its implications in oncology and metabolic diseases. Developed as a more stable synthetic analog of the natural fatty acid synthase (FAS) inhibitor cerulenin, C75 has demonstrated potent anti-tumor and anorectic effects in preclinical models.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and multifaceted mechanism of action of C75, with a specific focus on the biologically distinct activities of its enantiomers, (+)-trans-C75 and (-)-trans-C75. While the racemic mixture and the (-)-enantiomer are primarily associated with the inhibition of fatty acid synthase and cytotoxicity, this compound is a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1) and is largely responsible for the compound's profound anorectic effects.[3][4][5] This guide consolidates quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this important molecule.

Discovery and Rationale

The development of C75 was predicated on the observation that many human cancer cells exhibit elevated levels of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis, to support rapid proliferation and membrane synthesis.[1][6] This differential expression between cancer and normal tissues identified FAS as a promising therapeutic target.[1] C75 was designed as a more chemically stable and potent successor to cerulenin, a natural product known to inhibit FAS.[1][2] The core structure, an α-methylene-γ-butyrolactone, was engineered to act as a slow-binding, irreversible inhibitor of FAS.[1][7]

Stereochemistry and Differential Activity

C75 is a chiral molecule, and its biological activities are distinctly segregated between its enantiomers. This stereospecificity is a critical consideration in its application as a research tool.

-

(-)-trans-C75 : This enantiomer is the primary inhibitor of fatty acid synthase (FAS) and is responsible for the cytotoxic effects observed in cancer cell lines.[3][4]

-

This compound : In contrast, this enantiomer is a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[3][5] Its administration leads to a significant reduction in food intake (anorexia), suggesting that the central inhibition of CPT-1 is a key driver of this effect.[3][4] It is notably less potent in its anti-cancer and radiosensitizing effects compared to the (-)-enantiomer.[5]

This differential activity allows for the targeted investigation of either FAS inhibition or CPT-1 inhibition and their respective downstream consequences.

Quantitative Data

The following tables summarize the in vitro efficacy of C75 and its trans-isomer across various cell lines and assays. It is important to note that many studies utilize the racemic mixture of trans-C75 ((±)-C75).

Table 1: In Vitro Efficacy of trans-C75 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference(s) |

| PC3 | Prostate Cancer | Clonogenic Assay | 35 | [3][8] |

| LNCaP | Prostate Cancer | Spheroid Growth Assay | 50 | [3][8] |

| A375 | Melanoma | FASN Inhibition | 32.43 | [8][9] |

| SKBR3 | Breast Cancer | Cytotoxicity Assay | Not specified | [7] |

| MCF-7 | Breast Cancer | Apoptosis Induction | Not specified | [10] |

Table 2: Effects of C75 on Fatty Acid Synthesis and Metabolism

| Cell Line/Tissue | Treatment Conditions | Duration | Assay | Result | Reference(s) |

| HL60 (Leukemia) | 5 µg/mL C75 | 4 hours | [U-14C]acetate incorporation into phospholipids | 87% inhibition | [8] |

| HL60 (Leukemia) | 5 µg/mL C75 | 4 hours | [U-14C]acetate incorporation into triglycerides | 89% inhibition | [8] |

| Rodent Adipocytes | 20 µg/mL C75 | - | CPT-1 Activity | 213% increase | [11] |

| Rat Hepatocytes | Dose-dependent C75 | - | Fatty Acid Oxidation | Up to 800% increase | [11] |

| Rat Hepatocytes | Dose-dependent C75 | - | CPT-1 Activity | Up to 475% increase | [11] |

Mechanism of Action and Signaling Pathways

C75 exerts its biological effects through the modulation of key metabolic pathways. The inhibition of FAS by (-)-trans-C75 and the inhibition of CPT-1 by this compound lead to significant alterations in cellular energy homeostasis.

Fatty Acid Synthase (FAS) Inhibition

(-)-trans-C75 acts as a slow-binding, irreversible inhibitor of FAS.[1][7] This inhibition prevents the conversion of acetyl-CoA and malonyl-CoA into palmitate, leading to an accumulation of malonyl-CoA. In cancer cells, this disruption of de novo lipogenesis induces metabolic stress, inhibits DNA replication, and ultimately triggers apoptosis.[1][7]

Caption: (-)-trans-C75 inhibits FAS, leading to apoptosis.

Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition and Anorectic Effects

This compound is a potent inhibitor of CPT-1, particularly in the hypothalamus.[3][5] CPT-1 is responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT-1 is thought to increase cytosolic long-chain fatty acyl-CoAs, which serve as a signal of energy surplus in hypothalamic neurons. This leads to the suppression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the stimulation of anorexigenic (appetite-suppressing) neuropeptides such as Pro-opiomelanocortin (POMC), resulting in a potent anorectic effect.[3][4] Interestingly, some studies have also reported that C75 can activate CPT-1 in peripheral tissues, highlighting a complex, context-dependent mechanism.[11][12] However, the anorectic effect is strongly linked to central CPT-1 inhibition.[3]

Caption: this compound inhibits hypothalamic CPT-1, reducing food intake.

Modulation of the AMPK Pathway

C75 has been shown to reduce the phosphorylation and thus the activity of AMP-activated protein kinase (AMPK) in the hypothalamus.[13] AMPK acts as a cellular energy sensor. By inhibiting AMPK, C75 mimics a state of high energy, which contributes to the suppression of appetite.[13] This effect is thought to be mediated by an increase in neuronal ATP levels.[13]

Caption: C75 inhibits the hypothalamic AMPK pathway, reducing appetite.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of research findings. The following sections provide generalized methodologies for key assays involving C75.

Synthesis of trans-C75 (Racemic)

While a detailed, step-by-step protocol for the enantioselective synthesis of this compound is largely proprietary, a reliable route for the multigram synthesis of the racemic trans-C75 has been reported with an overall yield of approximately 29%.[1][14] The general workflow is as follows:

-

Starting Materials : The synthesis often begins with itaconic anhydride (B1165640) and p-methoxybenzyl alcohol or ethyl penta-3,4-dienoate.[14]

-

Formation of the γ-lactone core : A key step involves the formation of the core five-membered lactone ring structure.[1]

-

Isomerization : Isomerization is performed to enrich the desired trans isomer over the cis isomer.[14]

-

Introduction of the Methylene Group : The α-methylene group, crucial for its biological activity, is typically introduced in a late-stage step.

-

Purification : Purification is often challenging due to the potential for isomerization of the exocyclic double bond. Column chromatography is a common method.[14]

Note: For the isolation of this compound, chiral separation techniques such as chiral chromatography or enzymatic resolution would be required following the synthesis of the racemic mixture.

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To determine the inhibitory effect of C75 on FAS activity.

Principle: FAS activity is measured by quantifying the incorporation of a radiolabeled precursor (e.g., [14C]acetyl-CoA or [3H]malonyl-CoA) into newly synthesized fatty acids.

Materials:

-

Purified FAS enzyme or cell lysates containing FAS

-

C75 compound (typically (-)-trans-C75 or racemic trans-C75)

-

Acetyl-CoA

-

Radiolabeled Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer)

Procedure:

-

Pre-incubation: Pre-incubate the purified FAS enzyme with varying concentrations of C75 for different time intervals (e.g., 0-30 minutes) at 37°C. This step is critical to account for the slow-binding nature of the inhibitor.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding acetyl-CoA, radiolabeled malonyl-CoA, and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding a strong acid).

-

Extraction: Extract the synthesized fatty acids using an organic solvent.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of FAS inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value.

Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay

Objective: To measure the effect of this compound on CPT-1 activity.

Principle: CPT-1 activity is determined by measuring the formation of radiolabeled acylcarnitine from radiolabeled carnitine and an acyl-CoA substrate.

Materials:

-

Isolated mitochondria from tissue homogenates (e.g., liver, hypothalamus) or cultured cells

-

This compound compound

-

L-[³H]carnitine

-

Palmitoyl-CoA (or other long-chain acyl-CoA)

-

Reaction buffer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the desired tissue or cells using differential centrifugation.

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-[³H]carnitine, palmitoyl-CoA, and the isolated mitochondria.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Separation: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine (e.g., using an ion-exchange column).

-

Quantification: Measure the radioactivity of the acylcarnitine product using a scintillation counter.

-

Data Analysis: Calculate the rate of CPT-1 activity and determine the effect of this compound relative to a control.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of C75 enantiomers on cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3, LNCaP)

-

Complete cell culture medium

-

C75 compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the C75 enantiomers or racemic mixture for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for a typical cell viability (MTT) assay.

Conclusion

This compound and its parent compound have been instrumental in elucidating the roles of fatty acid synthesis and oxidation in health and disease. The clear distinction in the mechanisms of its enantiomers—with (-)-trans-C75 targeting FAS for anti-cancer effects and this compound targeting CPT-1 to induce anorexia—provides researchers with precise tools to dissect these complex metabolic pathways. While the clinical development of C75 itself has been hampered by side effects such as significant weight loss, the insights gained from its study continue to guide the development of new, more targeted therapeutics for cancer and metabolic disorders.[5][7] This guide serves as a foundational resource for professionals in the field, enabling a deeper understanding and more effective utilization of this important chemical probe.

References

- 1. benchchem.com [benchchem.com]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Anorexigenic Activity of (+)-trans-C75: A Deep Dive into its Stereoselective Inhibition of Carnitine Palmitoyltransferase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

C75, a synthetic α-methylene-γ-butyrolactone, is a well-documented inhibitor of fatty acid synthase (FAS) with demonstrated anti-tumor and anti-obesity properties. However, its therapeutic application has been complicated by a significant anorexigenic side effect, leading to weight loss. Subsequent research has revealed that C75, typically synthesized and studied as a racemic mixture, possesses a fascinating stereoselectivity. Its biological activities are distinctly segregated between its two enantiomers. The (-)-enantiomer is primarily responsible for the cytotoxic, anti-tumor effects via FAS inhibition, whereas the (+)-trans-C75 enantiomer mediates the profound effects on appetite and body weight. This technical guide provides an in-depth exploration of the biological activity of this compound, focusing on its core mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action: A Stereoselective Approach to Appetite Regulation

The racemic mixture of C75 presents a dual-action profile. However, de novo synthesis and separation of the individual enantiomers have elucidated that their pharmacological effects are distinct and target different key metabolic enzymes.[1][2] The (-)-C75 isomer inhibits FAS, leading to cytotoxic effects in tumor cells, while the (+)-C75 isomer is a potent anorectic agent.[2][3][4][5]

The primary mechanism of this compound is not the inhibition of fatty acid synthesis, but rather the potent inhibition of Carnitine Palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme in mitochondrial fatty acid oxidation.[3][4][5] This action is not direct; (+)-C75 acts as a pro-drug. Within the cell, particularly in the hypothalamus, it is converted to its coenzyme A derivative, (+)-C75-CoA .[1][2][6][7] This CoA adduct is a potent competitive inhibitor of CPT1.[6][8]

By inhibiting CPT1, (+)-C75-CoA blocks the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] This leads to an accumulation of their cytosolic substrates, such as long-chain fatty acyl-CoAs.[2] In the hypothalamic neurons that regulate energy balance, this accumulation serves as a molecular signal of nutrient surplus, leading to the suppression of appetite (anorexia) and a subsequent reduction in body weight.[1][2][7] This central inhibition of CPT1 is considered essential for the anorectic effect of C75.[3][4]

This stereoselective activity provides a significant advantage for therapeutic development, allowing for the separation of the anti-tumor effects of (-)-C75 from the appetite-suppressing side effects caused by (+)-C75.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioweb.cbm.uam.es [bioweb.cbm.uam.es]

(+)-trans-C75 in metabolic disorder studies

An In-depth Technical Guide to (+)-trans-C75 in Metabolic Disorder Studies

Executive Summary this compound, an enantiomer of the synthetic α-methylene-γ-butyrolactone C75, is a pivotal pharmacological tool for investigating the complex interplay between fatty acid metabolism and systemic energy homeostasis. Primarily recognized as a potent, slow-binding inhibitor of fatty acid synthase (FAS), its mechanism extends to the modulation of carnitine palmitoyltransferase-1 (CPT-1) and central energy sensing pathways like AMP-activated protein kinase (AMPK). This dual action—inhibiting de novo lipogenesis while concurrently influencing fatty acid oxidation—produces significant effects on appetite, body weight, and energy expenditure in preclinical models. While the precise nature of its interaction with CPT-1 remains a subject of investigation, with reports suggesting both agonistic and inhibitory roles, this compound has proven invaluable for dissecting the pathophysiology of metabolic diseases such as obesity and type 2 diabetes. This guide provides a comprehensive overview of its mechanisms, quantitative effects, key experimental protocols, and the signaling pathways it modulates, serving as a critical resource for researchers in metabolic science and drug development.

Core Mechanisms of Action

This compound exerts its profound metabolic effects through a multi-pronged mechanism involving direct enzyme inhibition, modulation of fatty acid transport, and alteration of central nervous system signaling that governs energy balance.

Inhibition of Fatty Acid Synthase (FAS)

The primary and most well-characterized action of C75 is the inhibition of Fatty Acid Synthase (FAS), the key multi-enzyme protein responsible for the de novo synthesis of fatty acids.[1][2] C75 acts as a synthetic, slow-binding, and irreversible inhibitor of mammalian FAS.[1][3] By binding to the β-ketoacyl synthase domain of FAS, C75 blocks the condensation reactions required for long-chain fatty acid elongation.[4] This inhibition leads to a rapid accumulation of the FAS substrate, malonyl-CoA, a critical signaling molecule in energy metabolism.[2][5]

The Dual Role and Controversy of Carnitine Palmitoyltransferase-1 (CPT-1) Modulation

The effect of C75 on CPT-1, the rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for β-oxidation, is complex and a subject of scientific debate.

-

CPT-1 Agonism: Several studies report that C75 acts as a CPT-1 agonist in peripheral tissues like adipocytes and hepatocytes.[6] In this model, C75 functions as a "malonyl-CoA mimetic," antagonizing the natural inhibitory effect of malonyl-CoA on CPT-1.[5][6] This leads to a paradoxical increase in fatty acid oxidation and energy expenditure despite high levels of malonyl-CoA.[6][7]

-

CPT-1 Inhibition: Conversely, other research provides strong evidence that C75 is converted in vivo to C75-CoA.[8] This derivative is a potent competitive inhibitor of CPT-1.[8] This inhibitory action, particularly within the hypothalamus, is proposed to be essential for the powerful anorectic effects of C75.[7]

This discrepancy suggests that the action of this compound may be tissue-specific or dependent on its metabolic conversion to C75-CoA. The (+)-enantiomer is primarily responsible for the anorectic effects, which are linked to CPT-1 inhibition, while the (-)-enantiomer carries more of the anti-tumor activity.[7][9]

Central Nervous System Effects and Appetite Regulation

This compound potently suppresses appetite and reduces body weight by acting on the hypothalamus, the brain's primary center for energy homeostasis regulation.[6] The inhibition of FAS and subsequent increase in hypothalamic malonyl-CoA levels mimic a state of energy surplus.[5] This central signal leads to a profound shift in the expression of key neuropeptides that control feeding behavior:

-

Decreased Orexigenic (Appetite-Stimulating) Neuropeptides: Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[10][11]

-

Increased Anorexigenic (Appetite-Suppressing) Neuropeptides: Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[10]

Impact on Cellular Energy Sensing: The AMPK Pathway

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated during low energy states (high AMP:ATP ratio). C75 treatment rapidly reduces the phosphorylation (activity) of the AMPKα subunit in the hypothalamus.[12][13] This inactivation of AMPK signals a state of energy sufficiency and is a key mechanism linking FAS inhibition to the downstream reduction in NPY expression and food intake.[12][13] Studies in neurons have shown that C75 causes an initial drop followed by a sustained increase in ATP levels, providing a direct mechanism for AMPK inactivation.[14][15]

Quantitative Preclinical Data

The metabolic effects of C75 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Concentrations of C75

| Parameter | Cell Line / System | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ (FAS, clonogenic assay) | Cancer Cells | 35 µM | [16] |

| IC₅₀ (FAS, spheroid growth) | Cancer Cells | 50 µM | [16] |

| IC₅₀ (Cell Growth) | PC3 Prostate Cancer | 35 µM | [7] |

| IC₅₀ (Cell Growth) | LNCaP Spheroids | 50 µM | [17] |

| IC₅₀ (FAS/FASN) | Purified Enzyme | 15.53 µM | [18] |

| ID₅₀ (Cell Growth) | SKBR3 Breast Cancer | 3.2 µg/mL (~12.6 µM) |[3] |

Table 2: In Vivo Effects of C75 on Metabolic Parameters in Rodent Models

| Parameter | Animal Model | Dose & Route | Effect | Reference(s) |

|---|---|---|---|---|

| Food Intake Inhibition | Mice | 15 mg/kg (i.p.) | >90% reduction over 24h | [19] |

| Food Intake Inhibition | Mice | 30 mg/kg (i.p.) | ≥95% reduction within 2h | [7][17] |

| Fatty Acid Synthesis | Mice | i.p. | 95% reduction | [19] |

| Hepatic Malonyl-CoA | Mice | i.p. | 110% increase | [19] |

| Weight Loss | DIO Mice | i.p. | 50% greater than pair-fed | [7] |